[2S-[1[R*(R*)],2α,3aα,7aβ]]-1-[2-[[1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydro-1H-Indole-2-carboxylic Acid Monohydrochloride; USP Trandolapril Related Compound C;
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Trandolapril is an inhibitor of angiotensin-converting enzyme (ACE; IC50 = 0.93 nM). Formulations containing trandolapril, with or without the calcium channel blocker verapamil, are effective against certain cardiovascular disorders, including essential hypertension. ACE inhibitors, including trandolapril, also have neuroprotective effects in animal models. This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia. Trandolapril is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. As a prodrug, trandolapril is converted by de-esterification in the liver into its active form trandolaprilat. Trandolaprilat competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation. Trandolaprilat also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow. Trandolapril, also known as mavik or gopten, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Trandolapril is a drug which is used for the treatment of mild to moderate hypertension, as an adjunct in the treatment of congestive heart failure (chf), to improve survival following myocardial infarction (mi) in individuals who are hemodynamically stable and demonstrate symptoms of left ventricular systolic dysfunction or signs of chf within a few days following acute mi, and to slow progression of renal disease in hypertensive patients with diabetes mellitus and microalbuminuria or overt nephropathy.. Trandolapril exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Trandolapril has been detected in multiple biofluids, such as urine and blood. Within the cell, trandolapril is primarily located in the membrane (predicted from logP). In humans, trandolapril is involved in the trandolapril action pathway and the trandolapril metabolism pathway. Trandolapril is an oral angiotensin-converting enzyme (ACE) inhibitor used in the therapy of hypertension and heart failure. Trandolapril is associated with a low rate of transient serum aminotransferase elevations, but has yet to be linked to instances of acute liver injury.